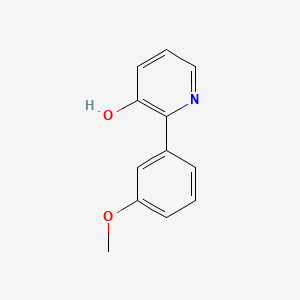

2-(3-Methoxyphenyl)pyridin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-10-5-2-4-9(8-10)12-11(14)6-3-7-13-12/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZHPMHIQMFGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682616 | |

| Record name | 2-(3-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857436-14-7 | |

| Record name | 2-(3-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 3 Methoxyphenyl Pyridin 3 Ol and Analogs

De Novo Synthesis Approaches to the Pyridin-3-ol Core

De novo synthesis, the construction of the pyridine (B92270) ring from acyclic precursors, is a cornerstone for creating highly substituted and functionalized pyridines. chemrxiv.orgillinois.edu These methods offer flexibility in introducing a wide array of substituents, which is essential for developing analogs of the target compound.

The formation of the pyridin-3-ol core often relies on cyclization reactions that build the heterocyclic ring from simpler, non-cyclic starting materials. Traditional condensation strategies remain a significant theme in contemporary synthesis. dntb.gov.ua These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through processes like Michael or aldol-type additions, often in a sequential or one-pot manner. acsgcipr.org

Common strategies for pyridine ring formation that can be adapted for pyridin-3-ol synthesis include:

Condensation Reactions : Methods like the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses involve the condensation of carbonyl compounds with ammonia (B1221849) or amines to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine. acsgcipr.org

[2+2+2] Cycloadditions : These reactions offer a rapid increase in molecular complexity by combining simple starting materials, such as alkynes and nitriles, often using a transition metal catalyst. illinois.edu While powerful, controlling regioselectivity can be a challenge. illinois.edu

Diels-Alder-like Reactions : Involving the reaction of a diene or enyne with a nitrile, these cycloadditions can lead to tri- and tetrasubstituted pyridines. illinois.edu

A notable and efficient method for the regioselective synthesis of polysubstituted 3-hydroxypyridines is the "anti-Wacker"-type cyclization. researchgate.netmdpi.comresearchgate.net This process involves the Palladium(0)-catalyzed anti-selective arylative, alkylative, or alkynylative cyclization of N-propargyl-N-tosyl-aminoaldehydes. mdpi.comresearchgate.net These precursors are readily prepared from common starting materials like amino acids and propargyl alcohols. researchgate.netmdpi.com

The key steps in this synthetic sequence are:

Cyclization : A Pd(0)-catalyzed reaction of an N-propargyl-N-tosyl-aminoaldehyde with an organometallic reagent, such as an arylboronic acid. mdpi.comresearchgate.net This forms a 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine intermediate. researchgate.netmdpi.com

Oxidation : The resulting tetrahydropyridine (B1245486) is oxidized to the corresponding 3-oxo derivative. mdpi.comresearchgate.net

Elimination : A final elimination step, often a desulfinative aromatization, yields the desired polysubstituted 3-hydroxypyridine (B118123). mdpi.comresearchgate.net

The "anti-Wacker" mechanism proceeds through an oxidative addition of the alkynyl electrophile, transmetalation with the organometallic reagent, and subsequent reductive elimination. researchgate.netmdpi.com The regioselectivity of the cyclization is influenced by both the substituents on the alkyne and the phosphine (B1218219) ligands used in the palladium catalyst. researchgate.netmdpi.com

Table 1: Key Features of "Anti-Wacker"-Type Cyclization for 3-Hydroxypyridines

| Feature | Description | Reference |

| Catalyst | Palladium(0) complexes, often with phosphine ligands like PPh₃. | researchgate.netmdpi.com |

| Precursors | N-propargyl-N-tosyl-aminoaldehydes, derived from amino acids. | mdpi.comresearchgate.net |

| Reaction Type | Anti-selective arylative, alkylative, or alkynylative cyclization. | researchgate.netmdpi.com |

| Key Steps | Cyclization, Oxidation, Elimination. | mdpi.comresearchgate.net |

| Outcome | Regioselective synthesis of diverse polysubstituted 3-hydroxypyridines. | researchgate.netmdpi.com |

Multicomponent reactions (MCRs) provide an efficient and atom-economical route to highly functionalized pyridines by combining three or more starting materials in a single synthetic operation. acsgcipr.orgacs.org These reactions are particularly advantageous for creating molecular diversity quickly. nih.gov

Several MCR strategies have been developed for pyridine synthesis. For instance, a one-pot, four-component reaction can be employed using an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile), another carbonyl compound, and an ammonium (B1175870) salt (like ammonium acetate) as the nitrogen source. acs.orgnih.gov These reactions are often promoted by microwave irradiation or various catalysts, leading to high yields and short reaction times. nih.govacs.org The mechanism typically involves a series of condensations and cyclizations, culminating in an oxidation step to form the aromatic pyridine ring. acsgcipr.orgacs.org

Table 2: Comparison of Multicomponent Reaction Strategies for Pyridine Synthesis

| Strategy | Components | Conditions | Advantages | Reference |

| Four-Component | Aldehyde, Ethyl Cyanoacetate, Acetophenone derivative, Ammonium Acetate | Microwave irradiation in ethanol (B145695) | Excellent yields (82-94%), short reaction times (2-7 min), pure products. | acs.orgnih.gov |

| Three-Component | Aldehyde, Malononitrile, Thiol | Base catalyst (e.g., piperidine (B6355638), TBAH) in ethanol or acetonitrile | Catalyst and solvent choice can control reaction pathway and time. | acs.org |

| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminoazine, Aldehyde, Isocyanide | Acid-catalyzed, often with microwave irradiation | Generates diverse fused heterocycles which can be further modified. | nih.gov |

Functionalization and Derivatization Strategies of Pyridine Scaffolds

Once the pyridine or pyridin-3-ol core is established, the next critical phase is the introduction of specific functional groups, such as the 3-methoxyphenyl (B12655295) moiety, and the regioselective modification of the pyridin-3-ol itself.

The 3-methoxyphenyl group is typically introduced onto the pyridine scaffold using modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for this purpose, reacting a halo-pyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with 3-methoxyphenylboronic acid in the presence of a palladium catalyst.

Alternatively, the synthesis can be designed to incorporate the methoxyphenyl group from the outset. For example, in the "anti-Wacker" cyclization, 3-methoxyphenylboronic acid can be used as the arylating agent to directly install the desired moiety at a specific position on the forming ring. mdpi.comresearchgate.net Another approach involves the condensation of a precursor already containing the 3-methoxyphenyl group, such as in the synthesis of 3-(4-(benzyloxy)-3-methoxyphenyl)- researchgate.netmdpi.comresearcher.lifetriazolo[4,3-a]pyridine, which starts with 4-benzyloxy-3-methoxybenzaldehyde. mdpi.com

The hydroxyl group of the pyridin-3-ol is a key handle for further derivatization. Its inherent nucleophilicity and ability to be converted into other functional groups are central to synthetic strategies.

A highly effective method for activating the hydroxyl group for subsequent cross-coupling reactions is its conversion to a triflate (trifluoromethanesulfonate). mdpi.comresearchgate.net This transforms the hydroxyl group into an excellent leaving group, enabling a variety of C-C, C-N, and C-O bond-forming reactions to introduce further diversity into the molecule.

Direct C-H functionalization of the pyridine ring is another advanced strategy. A recently developed method allows for the formal C3 selective hydroxylation of pyridines through the photochemical valence isomerization of pyridine N-oxides. acs.org This "oxygen-walking" tactic provides a rapid route to C3-hydroxy pyridines from readily available starting materials. acs.org The regioselectivity of functionalization can also be directed by existing functional groups on the ring, such as the P=O group in phosphole oxides, which directs lithiation to a specific adjacent position. researchmap.jpnih.gov

Advanced Synthetic Transformations for 2-(3-Methoxyphenyl)pyridin-3-ol Derivatives

Advanced synthetic methods provide efficient pathways to this compound and its analogs, offering improvements in selectivity, yield, and substrate scope over classical methods. These transformations are key to constructing the complex architecture of these molecules.

Catalytic Hydrogenation and Reduction Methodologies

The reduction of the pyridine ring in 2-aryl-3-hydroxypyridine derivatives to the corresponding piperidine is a key transformation for accessing a wider range of analogues with different saturation levels. Catalytic hydrogenation is a powerful tool for this purpose, though the hydrogenation of hydroxypyridines can be challenging.

A notable method for the catalytic hydrogenation of 3- and 4-hydroxypyridines involves the use of platinum group metal catalysts, such as platinum or palladium, in a specific solvent system. google.com The process entails hydrogenating the hydroxypyridine in a solution containing an anhydride (B1165640) of a saturated aliphatic monocarboxylic acid, for example, acetic anhydride. google.com This is followed by hydrolysis of the resulting product to yield the corresponding hydroxypiperidine. google.com The rationale behind this approach is that the enol form of the hydroxypyridine is stabilized by conversion to its ester in the presence of the anhydride, which facilitates the hydrogenation. google.com While this method is described for hydroxypyridines generally, it presents a viable strategy for the reduction of this compound. The reaction can be carried out at temperatures ranging from 25°C to 200°C and pressures from atmospheric to 1000 p.s.i.g. google.com

In a broader context of heterocyclic ring reduction, the catalytic hydrogenation of 2,5-dialkylpyrazines and 3,6-dialkyl-2-hydroxypyrazines in the presence of platinum oxide has been reported to yield the corresponding piperazines. clockss.org This demonstrates the utility of platinum-based catalysts in the saturation of nitrogen-containing aromatic rings.

The choice of catalyst and reaction conditions is critical for achieving the desired level of reduction and stereoselectivity. For instance, in the hydrogenation of 2,5-diphenylpyrazine, using 10% palladium on carbon resulted in the formation of the trans-piperazine derivative. clockss.org This highlights the influence of the catalyst on the stereochemical outcome of the reduction.

Table 1: Catalysts and Conditions for Hydrogenation of Pyridine and Pyrazine Derivatives

| Substrate | Catalyst | Solvent | Pressure | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 3-Hydroxypyridine | Platinum/Palladium | Acetic Anhydride | Atmospheric - 1000 psig | 25-200°C | 3-Hydroxypiperidine | google.com |

| 2,5-Dibenzylpyrazine | Platinum Oxide | Not specified | 130 kg/cm² | Room Temp | trans-2,5-Dibenzylpiperazine | clockss.org |

| 2,5-Diphenylpyrazine | 10% Palladium on Carbon | Not specified | Not specified | Not specified | trans-2,5-Diphenylpiperazine | clockss.org |

Cross-Coupling Reactions in Aryl Pyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of 2-arylpyridines, including this compound. nih.govresearchgate.netbohrium.com This palladium-catalyzed reaction forms a carbon-carbon bond between a pyridine derivative and an arylboronic acid or its ester. nih.govresearchgate.netbohrium.com

A common approach involves the coupling of a pyridine electrophile, such as a halopyridine or a pyridine sulfonyl fluoride (B91410) (PyFluor), with an arylboronic acid. For instance, the Suzuki-Miyaura cross-coupling of PyFluor with various hetero(aryl) boronic acids and their pinacol (B44631) esters has been shown to produce 2-arylpyridines in modest to good yields. nih.govresearchgate.netbohrium.comclaremont.edu This reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, and is often carried out in a solvent like dioxane, sometimes with the addition of water. nih.govresearchgate.netclaremont.edu

The synthesis of 2-arylpyridines can also be achieved through the coupling of 2-chloropyridines with arylboronic acids. researchgate.net The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. The development of N-heterocyclic carbene (NHC) complexes of palladium has provided highly effective catalysts for the Suzuki-Miyaura coupling of heteroaryl chlorides. researchgate.net

Key methods for the synthesis of 3-hydroxy-2,2'-bipyridine derivatives, which share the 2-aryl-3-hydroxypyridine motif, also include cross-coupling reactions. researchgate.net

Table 3: Examples of Suzuki-Miyaura Cross-Coupling for 2-Arylpyridine Synthesis

| Pyridine Substrate | Arylboron Reagent | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 5-89% | nih.govresearchgate.netclaremont.edu |

| 2-Chloropyridine | Arylboronic acids | (NHC)Pd(cinn)Cl | NaHCO₃ | Water | 39-99% | researchgate.net |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound and its derivatives. This involves the systematic variation of parameters such as catalyst, ligand, base, solvent, temperature, and reaction time.

In the context of Suzuki-Miyaura cross-coupling for the synthesis of 2-arylpyridines, several optimization studies have been conducted. For the coupling of PyFluor with hetero(aryl) boronic acids, the catalyst system is a critical factor. A study exploring various phosphine ligands found that Pd(dppf)Cl₂ was an effective catalyst. nih.gov The reaction temperature also plays a significant role, with temperatures typically ranging from 65 to 100°C. nih.govresearchgate.netbohrium.comclaremont.edu The presence of water in the reaction mixture can also influence the yield, and in some cases, performing the reaction at 100°C with 20% water showed improved results. nih.govresearchgate.net

The choice of the palladium source and ligand is crucial. For the borylation of alkenyl carboxylates, a related C-O activation reaction, a comparison of different palladium systems showed that a Pd(OAc)₂/SPhos system was optimal for a specific substrate, while a Pd(PCy₃)₂ precatalyst was more general. chemrxiv.org This highlights that the optimal conditions can be highly substrate-dependent.

For the synthesis of 2-chloro-3-hydroxypyridine, a precursor for 2-aryl-3-hydroxypyridines, an improved method involves the reaction of 3-hydroxypyridine with sodium hypochlorite (B82951) in an aqueous medium, which provides high yields in an economical and ecological manner. googleapis.com The pH of the reaction mixture is a critical parameter to control during this process. googleapis.com

Table 4: Optimization Parameters for Aryl Pyridine Synthesis

| Reaction Type | Parameter Optimized | Range/Conditions Studied | Optimal Condition (Example) | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Catalyst/Ligand | Various phosphine ligands | Pd(dppf)Cl₂ | Significant impact on yield | nih.gov |

| Suzuki-Miyaura Coupling | Temperature | 65-100°C | 100°C | Increased yield for some substrates | nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Solvent | Dioxane, Dioxane/Water | Dioxane with 20% water | Improved yield in specific cases | nih.govresearchgate.net |

| Chlorination of 3-hydroxypyridine | Reagent | Sodium hypochlorite | 0.9 to 2 equivalents | High yield | googleapis.com |

| Chlorination of 3-hydroxypyridine | pH | -1 to 5, then 11 to 13 | Controlled pH adjustment | Crucial for reaction success | googleapis.com |

Iii. Structural Elucidation and Advanced Spectroscopic Characterization of 2 3 Methoxyphenyl Pyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of 2-(3-Methoxyphenyl)pyridin-3-ol. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In a related compound, 2-(3-methoxyphenyl)pyridine (B2638018), the ¹H NMR spectrum in deuterochloroform (CDCl₃) shows a characteristic singlet for the methoxy (B1213986) group protons at approximately 3.88 ppm. rsc.org The aromatic protons appear as a series of multiplets in the range of 6.97 to 8.71 ppm. rsc.org For instance, the proton at the 6-position of the pyridine (B92270) ring is typically found at the most downfield shift due to the deshielding effect of the nitrogen atom. rsc.org

The ¹³C NMR spectrum of 2-(3-methoxyphenyl)pyridine reveals a signal for the methoxy carbon at around 55.3 ppm. rsc.org The aromatic carbons resonate in the region of 111.9 to 160.0 ppm. The carbon atom attached to the methoxy group (C3 of the phenyl ring) and the carbon atom of the pyridine ring bonded to the phenyl group (C2 of the pyridine ring) typically show distinct chemical shifts influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, respectively. rsc.org Unusual ¹³C NMR chemical shifts for methoxy groups in aromatic compounds, sometimes appearing around 62 ppm instead of the more typical ~56 ppm, can be attributed to conformational effects and through-space interactions. nih.gov

For the target molecule, this compound, the presence of the hydroxyl group at the 3-position of the pyridine ring would further influence the chemical shifts of the neighboring protons and carbons. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The electronic landscape of the pyridine ring is altered by the electron-donating hydroxyl group, leading to shifts in the positions of the pyridine proton signals compared to the unsubstituted analogue.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methoxy (CH₃) | 3.88 (s) | 55.3 |

| Pyridine H-6 | 8.71–8.66 (m) | 149.5 |

| Pyridine H-4/H-5 | 7.76–7.67 (m) | 136.7, 120.7 |

| Phenyl H-2' | 7.59 (dd) | 119.2 |

| Phenyl H-6' | 7.56–7.51 (m) | 122.2 |

| Phenyl H-5' | 7.37 (t) | 129.7 |

| Phenyl H-4' | 6.97 (ddd) | 115.0 |

| Phenyl C-1' | - | 140.8 |

| Phenyl C-3' | - | 160.0 |

| Pyridine C-2 | - | 157.1 |

| Pyridine C-3 | - | - |

Data is for the related compound 2-(3-methoxyphenyl)pyridine and serves as a reference. rsc.org The presence of a hydroxyl group at the 3-position in the target molecule would alter these values.

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine and phenyl rings. For example, the correlation between H-4 and H-5 of the pyridine ring would be clearly visible.

An HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the methoxy proton signal at ~3.88 ppm would show a cross-peak with the methoxy carbon signal at ~55.3 ppm.

The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the phenyl and pyridine rings. For example, a correlation between the protons on the phenyl ring and the C-2 carbon of the pyridine ring would definitively establish the bond between the two rings. In a study of 3-hydroxypyrrolo[2,3-b]pyridine, a related heterocyclic system, HMBC was used to identify a quaternary carbon by its long-range coupling to a specific proton. rsc.org

Vibrational Spectroscopy Applications in this compound Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings and the methoxy group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

The C=C and C=N stretching vibrations of the pyridine and phenyl rings are expected in the 1600-1450 cm⁻¹ region. researchgate.net The in-plane ring vibration of the pyridine moiety is typically observed around 1575 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group would result in strong absorptions in the 1250-1000 cm⁻¹ range. For a related compound, 2,2'-bis(3-methoxyphenyl)-3,3'-biimidazo[1,2-a]pyridine, characteristic IR peaks were reported, which can be used for comparison. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3400-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methoxy) | Stretching | 2950-2850 |

| C=C, C=N (aromatic rings) | Stretching | 1600-1450 |

| C-O-C (methoxy) | Asymmetric/Symmetric Stretching | 1250-1000 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring vibrations. In a study of a pyrone derivative, Raman spectra were recorded in the 3500–50 cm⁻¹ region to study its crystalline state. scifiniti.com For this compound, strong Raman scattering is expected for the symmetric breathing modes of the phenyl and pyridine rings. The C-O-C symmetric stretch of the methoxy group would also be Raman active. Comparing the FTIR and Raman spectra can help in assigning vibrational modes based on their infrared and Raman activities, which are governed by different selection rules.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₁NO₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (201.22 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. For instance, the calculated exact mass for the [M+H]⁺ ion of a related compound, 2,2'-bis(3-methoxyphenyl)-3,3'-biimidazo[1,2-a]pyridine, was 447.1819, with the found value being 447.1821, confirming its molecular formula. rsc.org

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion, or the loss of a formyl radical (•CHO) to give an [M-29]⁺ ion. Cleavage of the bond between the two aromatic rings could lead to fragments corresponding to the methoxyphenyl cation and the hydroxypyridinyl radical, or vice versa. The fragmentation of heterocyclic compounds often involves the successive loss of small, stable neutral molecules. sapub.org

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 201 |

| [M-15]⁺ | Loss of •CH₃ | 186 |

| [M-29]⁺ | Loss of •CHO | 172 |

| [C₇H₇O]⁺ | Methoxyphenyl cation | 107 |

| [C₅H₄NO]⁺ | Hydroxypyridinyl cation | 94 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic molecules, offering the precise determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₂H₁₁NO₂), the theoretical exact mass of the neutral molecule is 201.07898 Da.

In a typical HRMS experiment, the compound is ionized, and the mass of the resulting ion is measured. The high resolution of the instrument allows for the differentiation between ions of the same nominal mass but different elemental compositions. For instance, the protonated molecule, [M+H]⁺, of this compound would have a theoretical m/z of 202.08626. The experimentally observed m/z value in an HRMS analysis is expected to be within a very narrow tolerance (typically < 5 ppm) of this theoretical value, which provides strong evidence for the assigned molecular formula.

Table 1: Theoretical HRMS Data for this compound Adducts

| Ion Species | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₁₂H₁₂NO₂⁺ | 202.08626 |

| [M+Na]⁺ | C₁₂H₁₁NNaO₂⁺ | 224.06820 |

| [M+K]⁺ | C₁₂H₁₁NKO₂⁺ | 240.04214 |

| [M-H]⁻ | C₁₂H₁₀NO₂⁻ | 200.07170 |

Note: The data in this table is theoretical and serves as an illustrative example of expected HRMS results.

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) Mass Spectrometry

Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are soft ionization techniques that are particularly well-suited for the analysis of polar and thermally labile molecules like this compound, as they tend to produce intact molecular ions with minimal fragmentation.

Electrospray Ionization (ESI) Mass Spectrometry:

ESI is a widely used technique where a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is highly effective for polar molecules and can be readily coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.

For this compound, ESI-MS would be expected to primarily generate the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) experiments on these precursor ions can induce fragmentation, providing valuable structural information. The fragmentation of related pyridine-containing compounds often involves cleavages at the bonds adjacent to the pyridine ring and within the substituent groups. For instance, studies on the fragmentation of prazoles, which also contain pyridine and other heterocyclic rings, show that heterolytic cleavages near linker atoms are common. nih.gov Similarly, research on 3-phenoxy imidazo[1,2-a]pyridines indicates that homolytic cleavage of C-O bonds can be a characteristic fragmentation pathway. nih.gov

Fast Atom Bombardment (FAB) Mass Spectrometry:

In FAB-MS, the sample is dissolved in a non-volatile liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process desorbs and ionizes the analyte molecules. FAB is particularly useful for compounds that are difficult to ionize by other methods.

Similar to ESI, FAB-MS of this compound would be expected to produce prominent [M+H]⁺ and/or [M-H]⁻ ions. The choice of the matrix is crucial in FAB-MS and can influence the quality of the spectrum. The fragmentation patterns observed in FAB-MS can provide complementary information to that obtained from ESI-MS/MS, aiding in the complete structural characterization.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a well-ordered single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined.

For this compound, a single-crystal X-ray structure would provide precise measurements of the bond lengths and angles within the pyridine and methoxyphenyl rings. It would also reveal the dihedral angle between the two rings, which is a key conformational feature. In related structures, such as 4'-(2-methoxyphenyl)-2,2':6',2''-terpyridine, the methoxyphenyl ring is significantly twisted out of the plane of the central pyridine ring. nih.gov Similar conformational arrangements might be expected for this compound. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. For example, in the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, C—H⋯π interactions are observed to link the molecules into a three-dimensional network. nih.gov

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor | Value |

Note: This table presents hypothetical data to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of crystalline solids when single crystals are not available or for analyzing bulk powder samples. libretexts.org In PXRD, a powdered sample containing a multitude of randomly oriented microcrystals is irradiated with X-rays. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

The PXRD pattern is a characteristic fingerprint of a specific crystalline phase. wikipedia.org It can be used to identify the compound by comparing the experimental pattern with a database of known patterns or with a pattern simulated from single-crystal X-ray data. researchgate.net PXRD is also instrumental in assessing the purity of a sample, as the presence of crystalline impurities will result in additional peaks in the diffraction pattern. Furthermore, this technique is crucial for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs will exhibit distinct PXRD patterns. For instance, the analysis of a bulk powder of a pharmaceutical compound like tolbutamide (B1681337) using PXRD can readily identify its polymorphic form.

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the proposed molecular formula.

For this compound (C₁₂H₁₁NO₂), the theoretical elemental composition is:

Carbon (C): 71.63%

Hydrogen (H): 5.51%

Nitrogen (N): 6.96%

Oxygen (O): 15.90%

The experimental results from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical values to support the assigned molecular formula and to provide an indication of the sample's purity. For instance, in the synthesis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, elemental analysis would be a key step in confirming the successful synthesis and purity of the final product. nih.gov

Table 3: Theoretical vs. Illustrative Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Illustrative) |

| C | 71.63 | 71.59 |

| H | 5.51 | 5.54 |

| N | 6.96 | 6.92 |

Note: The "Found %" values are illustrative and represent typical results for a pure sample.

Iv. Theoretical and Computational Chemistry Studies of 2 3 Methoxyphenyl Pyridin 3 Ol

Molecular Modeling and Simulation Approaches

Beyond static quantum calculations, molecular modeling techniques can simulate the dynamic behavior of 2-(3-Methoxyphenyl)pyridin-3-ol and predict its spectroscopic characteristics.

The flexibility of this compound is primarily due to the rotation around the single bond connecting the pyridine (B92270) and methoxyphenyl rings. Conformational analysis aims to explore the molecule's free energy landscape to identify stable conformers (local energy minima) and the transition states that separate them. nih.gov

Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing the compound.

Infrared (IR) Spectroscopy: After geometry optimization, a frequency calculation can be performed. This yields the molecule's vibrational modes, which correspond to the absorption peaks in an IR spectrum. Calculated frequencies are often systematically scaled by a small factor to correct for approximations in the method and improve agreement with experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data to confirm the molecular structure.

The following table illustrates the type of data that would be generated from such computational predictions.

| Parameter | Description |

| Predicted ¹H NMR Shifts | Chemical shifts (in ppm) for each unique proton in the molecule, including those on the pyridine and phenyl rings, and the methoxy (B1213986) and hydroxyl groups. |

| Predicted ¹³C NMR Shifts | Chemical shifts (in ppm) for each unique carbon atom, providing a map of the carbon skeleton. |

| Key Predicted IR Frequencies | Wavenumbers (in cm⁻¹) for characteristic vibrations, such as O-H stretching (hydroxyl group), C=N/C=C stretching (aromatic rings), and C-O stretching (methoxy and hydroxyl groups). |

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals are critical indicators of a molecule's reactivity. nih.gov

HOMO: This orbital acts as the primary electron donor. A region of the molecule with a high HOMO density is susceptible to attack by electrophiles. For this compound, the HOMO is expected to have significant contributions from the electron-rich pyridine and phenol-like rings.

LUMO: This orbital is the primary electron acceptor. A region with high LUMO density is susceptible to attack by nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive and requires less energy to become excited, whereas a large gap implies higher stability.

DFT calculations provide precise values for these FMO properties. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, as shown in the illustrative table below.

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Represents electron-donating ability (ionization potential). |

| LUMO Energy (ELUMO) | - | Represents electron-accepting ability (electron affinity). |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom/group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) surfaces are valuable computational tools for understanding the charge distribution and reactive sites of a molecule. These surfaces map the electrostatic potential onto the electron density, providing a visual representation of the electrophilic and nucleophilic regions.

In a typical MEP analysis, different colors are used to denote varying levels of electrostatic potential. Regions with a negative potential, generally colored in shades of red, are characterized by an excess of electron density and are susceptible to electrophilic attack. Conversely, areas with a positive potential, depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green and yellow areas indicate regions of neutral or near-neutral potential.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, indicating these as primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a likely site for nucleophilic interaction. The aromatic rings would display a more complex distribution of potential, with the methoxy group influencing the charge distribution on the phenyl ring.

Computational studies on related pyridine derivatives have utilized MEP analysis to predict their chemical reactivity and biological activity. researchgate.net For instance, in studies of pyridine-3-carbonitrile (B1148548) derivatives, the oxygen and cyano groups show a high electron density (red surfaces), while the nitrogen atom of the pyridine ring is electron-deficient (blue surface). researchgate.net This type of analysis helps in understanding the non-covalent interactions that can occur with biological macromolecules.

Table 1: Predicted Electrostatic Potential Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen of Hydroxyl Group | Negative (Red) | Site for electrophilic attack |

| Nitrogen of Pyridine Ring | Negative (Red) | Site for electrophilic attack |

| Hydrogen of Hydroxyl Group | Positive (Blue) | Site for nucleophilic attack |

| Phenyl and Pyridine Rings | Neutral to slightly negative/positive | Influences overall molecular interactions |

Tautomeric Equilibria Investigations in Pyridin-3-ols

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration for pyridin-3-ol derivatives. For this compound, the primary tautomeric equilibrium involves the migration of a proton between the oxygen and nitrogen atoms, leading to a pyridin-3-ol (enol) form and a zwitterionic pyridinium-3-olate (keto) form.

Computational studies on the parent compound, 3-hydroxypyridine (B118123), have shown that the position of this equilibrium is highly dependent on the surrounding environment. researchgate.net In the gas phase, the enol form is significantly favored. However, in aqueous solutions, the zwitterionic keto form is substantially stabilized by hydrogen bonding with water molecules, leading to a situation where both tautomers can coexist in nearly equal proportions. researchgate.net

The presence of the 2-(3-methoxyphenyl) substituent is expected to influence the tautomeric preference through electronic and steric effects, though the fundamental equilibrium between the enol and zwitterionic forms will persist. The electron-donating nature of the methoxy group could subtly alter the electron density on the pyridine ring, thereby affecting the relative stability of the tautomers.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the relative energies of the different tautomers and the energy barriers for their interconversion. researchgate.netnih.gov These calculations can be performed in the gas phase and with the inclusion of solvent models to simulate solution-phase behavior.

Table 2: General Tautomeric Preferences for Hydroxypyridines

| Compound/Condition | Predominant Tautomeric Form | Rationale | Reference |

| 2-Hydroxypyridine (in vacuum) | Hydroxypyridine (enol) | Intrinsic stability | researchgate.net |

| 2-Hydroxypyridine (in polar solvent) | Pyridone (keto) | Stabilization by solvent polarity | researchgate.net |

| 3-Hydroxypyridine (in gas phase) | Hydroxypyridine (enol) | Intrinsic stability | researchgate.net |

| 3-Hydroxypyridine (in aqueous solution) | Coexistence of enol and zwitterionic keto forms | Stabilization of the zwitterion by hydrogen bonding | researchgate.net |

These computational investigations are crucial for understanding the fundamental chemical properties of this compound, which in turn can inform its potential applications in various fields of chemistry and materials science.

V. Mechanistic Investigations of Reactions Involving 2 3 Methoxyphenyl Pyridin 3 Ol

Elucidation of Organic Reaction Mechanisms

The synthesis of substituted pyridines often involves complex multi-step reactions where the mechanism can be influenced by various factors. Understanding these mechanisms is key to improving yields, controlling purity, and designing novel synthetic routes.

While specific catalytic systems for the synthesis of 2-(3-methoxyphenyl)pyridin-3-ol are not described in the available literature, the synthesis of related substituted pyridines and quinolones frequently employs transition metal catalysts. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common for forming the carbon-carbon bond between the phenyl and pyridine (B92270) rings. researchgate.net A plausible synthetic strategy for this compound could involve the coupling of a boronic acid derivative of 3-methoxyaniline with a suitably substituted pyridine ring, or vice versa.

Another catalytic approach seen in the synthesis of polysubstituted pyridines involves the use of Lewis acids like iron(III) chloride (FeCl3), which can act as both an acid catalyst and an oxidant. d-nb.info Such a catalyst could potentially facilitate the condensation and subsequent aromatization of precursor molecules to form the pyridin-3-ol ring. However, without experimental data, the specific role and efficacy of any catalyst in the synthesis of this compound remain speculative.

The structure of this compound does not possess any chiral centers, and therefore, its synthesis does not inherently involve stereochemical considerations. However, if any of the synthetic precursors were to contain stereocenters, or if the reaction proceeded through a chiral intermediate or with a chiral catalyst, then the stereochemical outcome would become a critical aspect of the mechanistic investigation. At present, there is no information in the literature to suggest that stereocontrol is a factor in the synthesis of this specific achiral molecule.

Mechanistic Studies of Biological Interactions (In Vitro/In Silico)

The biological activity of a compound is intrinsically linked to its mechanism of interaction with biological macromolecules. For this compound, there is a significant gap in the literature regarding its biological effects and the underlying mechanisms. The following sections outline the types of studies that would be necessary to characterize its bioactivity.

Many pyridinol-containing compounds exhibit biological activity through enzyme inhibition. To investigate this for this compound, in vitro enzymatic assays would be required. These studies would aim to identify specific enzyme targets and elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Molecular docking and molecular dynamics simulations could complement experimental work by predicting binding poses and estimating the binding affinity of the compound to the active site of target enzymes. Research on other pyridine derivatives has utilized such in silico methods to predict interactions with various enzymes.

Substituted pyridines are known to interact with a variety of cellular receptors. For example, certain pyridine derivatives have been characterized as antagonists for metabotropic glutamate (B1630785) receptors. nih.gov Radioligand binding assays are a standard in vitro method to determine the affinity and selectivity of a compound for specific receptors. In silico docking studies could further explore the potential binding modes of this compound to a panel of known receptors, providing a theoretical basis for its potential pharmacological effects. Currently, no such binding studies for this compound have been published.

DNA intercalation is a mechanism of action for many planar aromatic molecules, particularly those with extended polycyclic systems. ornl.govnih.govdoaj.orgmdpi.com These compounds insert themselves between the base pairs of the DNA double helix, which can lead to cytotoxic effects. Given the bicyclic, relatively non-planar structure of this compound, it is less likely to be a potent DNA intercalator compared to larger, more planar molecules like pyrazino-phenanthroline derivatives. ornl.govmdpi.com Biophysical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism would be required to experimentally assess any potential DNA binding and intercalation. To date, no studies have reported on the DNA interaction of this compound.

Vi. Advanced Applications of 2 3 Methoxyphenyl Pyridin 3 Ol and Its Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

The inherent reactivity and structural features of pyridin-3-ol and related heterocyclic systems make them crucial intermediates in the synthesis of more complex molecular architectures. Chalcones, which share structural similarities in their aromatic ketone framework, are recognized not only as key intermediates in the biosynthesis of flavonoids but also as versatile starting materials for synthesizing biologically significant heterocycles like pyrazolines and benzodiazepines. nih.gov The synthesis of these complex molecules often involves multi-step reactions where the initial framework, such as that provided by a substituted pyridine (B92270), is essential for building the final product. For instance, the synthesis of chalcone (B49325) derivatives can be achieved through reactions like stirring a mixture of a precursor chalcone with N-(4-methoxyphenyl)-2-chloroacetamide in acetone (B3395972) with potassium carbonate. nih.gov This highlights how foundational structures are elaborated into more complex and functionally diverse molecules.

Applications in Medicinal Chemistry Research (Pre-clinical, In Vitro)

The pyridine ring is a common feature in a vast number of pharmaceutical compounds, valued for its ability to enhance properties like solubility and bioavailability. researchgate.net Consequently, derivatives of 2-(3-Methoxyphenyl)pyridin-3-ol are actively investigated in pre-clinical and in vitro studies for their potential therapeutic applications.

Derivatives containing pyridinone and pyridazinone scaffolds have demonstrated significant anti-inflammatory properties. mdpi.com Pyridazinone derivatives, for example, are known to target multiple biochemical pathways involved in inflammation, including the inhibition of cyclooxygenase 2 (COX2) and lipopolysaccharide (LPS)-induced neuroinflammation. mdpi.com In laboratory models, the anti-inflammatory potential of these compounds is often evaluated using methods like the carrageenan-induced rat paw edema assay. nih.gov

Research on new methoxy (B1213986) derivatives of trans-2,3-diaryl-2,3-dihydrobenzofurans, which also feature methoxyphenyl groups, has shown they can inhibit the NF-κB pathway and restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO) in U937 cells after activation by LPS. cnr.it Similarly, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), was found to inhibit the production of NO and prostaglandin (B15479496) E2 in LPS-stimulated RAW 264.7 macrophage cells and suppress NO generation in a zebrafish larvae model. mdpi.com These studies underscore the potential of methoxyphenyl-containing compounds in modulating inflammatory responses.

| Compound Class | Model System | Observed Effect | Source |

|---|---|---|---|

| 2-(2-Pyridinyl)benzimidazoles | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity. | nih.gov |

| Pyridazinone Derivatives | Cellular and Animal Models | Inhibition of COX2, reduction of neuroinflammation. | mdpi.com |

| Methoxy-substituted 2,3-dihydrobenzofurans | U937 Cells (LPS-stimulated) | Inhibition of NF-κB pathway, restoration of normal ROS/NO levels. | cnr.it |

| HHMP (Phenylpropanoid) | RAW 264.7 Cells & Zebrafish Larvae (LPS-stimulated) | Inhibition of NO and PGE2 production. | mdpi.com |

The antiproliferative potential of various heterocyclic derivatives related to the this compound structure has been a significant area of research. These studies typically involve in vitro assays, such as the MTT assay, to measure the cytotoxic effects of the compounds on different cancer cell lines.

For example, a series of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their cytotoxicity against human colon cancer cells (HCT-116), with most showing moderate antiproliferative activity. nih.gov Another study synthesized amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine and tested them against HeLa, HepG2, and PANC-1 cell lines. researchgate.net One derivative, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, was found to be highly cytotoxic to HeLa and PANC-1 cells. researchgate.net

Thiazole derivatives have also shown promise. The compound [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide displayed notable growth inhibitory action against leukemia cell lines HL-60 and Jurkat. dmed.org.ua Furthermore, S-substituted triazolethione derivatives were tested against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, with 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone being the most active against the glioblastoma cells. mdpi.com

| Compound/Derivative Class | Cancer Cell Line(s) | Key Finding (IC50) | Source |

|---|---|---|---|

| 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide | HeLa, PANC-1 | IC50 of 2.8µM (HeLa) and 1.8µM (PANC-1). | researchgate.net |

| N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives | HCT-116 (Colon) | Showed moderate antiproliferative activity. | nih.gov |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60, Jurkat (Leukemia) | IC50 of 7.5 µg/mL (HL-60) and 8.9 µg/mL (Jurkat). | dmed.org.ua |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Identified as the most active compound against U-87 cells. | mdpi.com |

The search for new antimicrobial and antioxidant agents has led to the investigation of various pyridine-containing heterocyclic compounds. Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov Two compounds in this class showed potent activity against multidrug-resistant Gram-positive organisms, including MRSA and VRE, with Minimum Inhibitory Concentration (MIC) values between 2–16 mg/L. nih.gov

In another study, a large series of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives were synthesized and evaluated. scielo.br Derivatives with a 3-pyridyl group showed notable antibacterial activity, especially against Gram-positive bacteria (MIC < 3.09-500 µg/mL), while those with a 4-pyridyl moiety displayed significant antioxidant activity. scielo.br The antioxidant properties are often assessed using methods like the DPPH radical scavenging assay. mdpi.com

| Compound Class | Activity Type | Target Organism/Assay | Key Finding | Source |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidinediones | Antibacterial | Gram-positive bacteria (MRSA, VRE) | Potent activity with MIC values of 2–16 mg/L. | nih.gov |

| Pyridyl-thiazolyl-triazoles (3-pyridyl moiety) | Antibacterial | Gram-positive bacteria | High activity with MIC < 3.09 µg/mL for some compounds. | scielo.br |

| Pyridyl-thiazolyl-triazoles (4-pyridyl moiety) | Antioxidant | DPPH Assay | Remarkable antioxidant activity. | scielo.br |

| 3-((4-Methoxyphenyl)amino)propanehydrazide derivatives | Antioxidant | DPPH Assay | Some derivatives showed higher radical scavenging activity than ascorbic acid. | mdpi.com |

Derivatives of the core structure are being developed not just as potential drugs but also as molecular probes to investigate specific biological pathways and targets. For example, some N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives that showed antiproliferative activity were found to cause a G2/M phase arrest in the cell cycle, suggesting a possible mechanism involving the disruption of tubulin. nih.gov

Similarly, certain chalcone derivatives containing methoxybenzene and pyridine groups have been synthesized and tested as potential antimalarial agents. pensoft.net One compound, 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, showed high activity against P. falciparum strains, indicating its potential to interact with specific targets within the parasite. pensoft.net These studies illustrate how these compounds can serve as tools to probe complex biological systems, such as cell cycle regulation and parasitic life cycles.

Development of Metal Complexes for Catalysis and Biological Applications

The nitrogen and oxygen atoms in the this compound scaffold make it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal complexes can enhance or introduce new biological activities and catalytic properties not present in the organic ligand alone.

Research has been conducted on copper(II) complexes with β-diketone ligands that include methoxyphenyl groups. mdpi.com These complexes have been characterized and evaluated for their biological properties. For instance, the complex cis-[Cu(L1)2(DMSO)], where L1 is 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione, demonstrated antibacterial activity against S. aureus comparable to streptomycin (B1217042) and showed moderate cytotoxicity against HeLa cancer cells. mdpi.com Such studies often use theoretical methods like molecular docking to predict how these complexes might interact with biological targets. mdpi.commdpi.com The findings suggest that copper(II) complexes with trifluoromethyl methoxyphenyl-substituted β-diketones could be promising anticancer agents with additional antibacterial properties. mdpi.com

Ligand Design and Coordination Chemistry

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, optical, and reactive properties. The this compound scaffold possesses key features that make it an excellent candidate for ligand design. The pyridine nitrogen and the hydroxyl oxygen atoms can act as a bidentate chelate, forming a stable five-membered ring upon coordination to a metal center. This N,O-chelate motif is a well-established coordinating agent for a wide variety of metal ions. researchgate.net

The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on both the pyridine and phenyl rings. In the case of this compound, the methoxy group (-OCH₃) on the phenyl ring acts as an electron-donating group. This electronic contribution can influence the electron density on the metal center, thereby affecting the stability and reactivity of the complex. The position of the methoxy group at the meta position of the phenyl ring will have a nuanced electronic effect, modulating the properties of the ligand in a different manner compared to ortho or para substitution.

The coordination chemistry of related terpyridine ligands, which also feature pyridyl donor groups, has been extensively studied. researchgate.netnih.gov These studies have shown that the nature and position of substituents on the aromatic rings play a crucial role in directing the assembly of complex three-dimensional structures, including coordination polymers and metal-organic frameworks (MOFs). nih.gov By analogy, it is expected that derivatives of this compound could be employed as building blocks for supramolecular assemblies with interesting structural and functional properties. The steric bulk of the methoxyphenyl group can also influence the coordination geometry around the metal center, potentially leading to complexes with unique catalytic or photophysical characteristics.

Luminescence and Photophysical Properties of Complexes

Metal complexes of pyridyl-containing ligands are at the forefront of research into luminescent materials, with applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. rsc.org The photophysical properties of such complexes are largely dictated by the nature of the ligand, the metal ion, and the interplay between them.

The general mechanism of luminescence in these complexes often involves metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) transitions. researchgate.net In a hypothetical complex of this compound, the highest occupied molecular orbital (HOMO) would likely have significant contributions from both the metal d-orbitals and the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) would be primarily located on the pyridine ring. mdpi.com The energy gap between these orbitals, which determines the emission wavelength, would thus be sensitive to the electronic nature of the substituents.

Furthermore, lanthanide complexes with pyridyl-containing ligands have been shown to exhibit bright, metal-centered luminescence. nih.gov The ligand in these systems acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The efficiency of this energy transfer process is highly dependent on the electronic structure of the ligand. nih.gov It is therefore plausible that europium(III) or terbium(III) complexes of this compound could be designed to be highly luminescent materials with potential applications in bioassays and optoelectronics. rsc.org

Table 1: Predicted Photophysical Properties of a Hypothetical Iridium(III) Complex with this compound

| Property | Predicted Characteristic | Rationale based on Analogous Systems |

| Emission Color | Green to Red | The electron-donating methoxy group is expected to lower the HOMO-LUMO gap, leading to a red-shift in emission compared to unsubstituted 2-phenylpyridine (B120327) complexes. rsc.orgmdpi.com |

| Quantum Yield | Moderate to High | The rigid chelate structure can minimize non-radiative decay pathways, although steric factors from the methoxy group could also play a role. rsc.org |

| Excited State | Admixture of ³MLCT and ³LC | Typical for cyclometalated iridium(III) complexes with phenylpyridine-type ligands. analis.com.my |

Potential in Material Science: Optical, Electronic, and Ion-Sensing Abilities

The versatile properties of pyridine-based ligands and their metal complexes make them highly valuable in material science. The incorporation of this compound into polymers or as a component of MOFs could lead to materials with interesting optical and electronic properties. nih.govresearchgate.netresearchgate.net For example, polymers containing pyridyl units have been investigated for their potential in electronic devices. researchgate.net The electronic properties of such materials can be tuned by the choice of the repeating unit and any appended functional groups.

A particularly promising application for this compound lies in the development of optical sensors for metal ions. Pyridine-phenolic ligands are known to exhibit changes in their fluorescence upon coordination to metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.netrsc.org This effect forms the basis for highly sensitive and selective fluorescent sensors. The design of these sensors can be fine-tuned to target specific metal ions by modifying the structure of the ligand to control factors such as chelate ring size, steric hindrance, and electronic properties. researchgate.netrsc.org

The this compound ligand contains both a pyridyl and a phenolic moiety, making it an ideal candidate for a "switch-on" fluorescent sensor. researchgate.net In its free form, the ligand might exhibit weak fluorescence. Upon binding to a target metal ion, the chelation process can lead to a significant enhancement of the fluorescence intensity. The selectivity of such a sensor could be directed towards specific metal ions based on their size, charge, and coordination preferences. For heavier metal ions that tend to quench fluorescence, a sensor design where the fluorophore is tethered to the binding unit but sterically prevented from direct coordination could be employed. rsc.org

The development of pyridine derivatives as high-energy materials has also been a subject of theoretical investigation, suggesting another avenue for the application of functionalized pyridines in material science. researchgate.net

Table 2: Potential Material Science Applications of this compound and its Derivatives

| Application Area | Potential Role of this compound | Underlying Scientific Principles |

| Optical Materials | Building block for luminescent polymers and MOFs. | The ligand can form highly emissive metal complexes, and its incorporation into larger structures can lead to materials with tailored photophysical properties. nih.govresearchgate.net |

| Electronic Materials | Component of conductive polymers or semiconductors. | The conjugated π-system of the pyridyl and phenyl rings can facilitate charge transport. researchgate.net |

| Ion-Sensing | Fluorescent chemosensor for specific metal ions. | Chelation-enhanced fluorescence (CHEF) upon selective binding of a metal ion to the N,O-donor sites. researchgate.netrsc.org |

Vii. Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, yet traditional methods often involve harsh conditions or multi-step processes that are inefficient and generate significant waste. acs.org Future research will undoubtedly focus on creating more sustainable and efficient pathways to 2-(3-Methoxyphenyl)pyridin-3-ol and its analogs.

A primary challenge lies in improving the atom economy and environmental footprint of the synthesis. Green chemistry principles are increasingly guiding synthetic strategies. researchgate.netnih.gov This includes the use of environmentally benign solvents, or even solvent-free conditions, and the development of catalytic systems that can be easily recovered and reused. researchgate.net Techniques such as microwave-assisted organic synthesis (MAOS) and one-pot multicomponent reactions (MCRs) are particularly promising. nih.govnih.govacs.org These methods can dramatically reduce reaction times from hours to minutes and increase yields, as conceptually illustrated in the table below. nih.govacs.org

Furthermore, metal-free cascade reactions represent an elegant approach to constructing complex molecular architectures like the pyridin-3-ol core from simple starting materials in a single, uninterrupted sequence. nih.govresearchgate.net The development of such a process for this compound would be a significant advancement.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Synthetic Method | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Multicomponent Reaction (MCR) |

| Reaction Time | 6–12 hours | 5–15 minutes | 1–3 hours |

| Typical Yield | 60–75% | 85–95% | 80–90% |

| Key Advantages | Established methodology | Rapid optimization, higher yields | High efficiency, procedural simplicity |

| Sustainability | Moderate | High (reduced energy consumption) | High (reduced waste) |

| Note: The data in this table is illustrative and based on general findings for the synthesis of related pyridine (B92270) derivatives. nih.govacs.org Specific outcomes for this compound would require experimental validation. |

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules. For this compound, in silico methods can be employed to predict the physicochemical and biological properties of a vast library of virtual derivatives, thereby prioritizing the most promising candidates for synthesis. nih.gov This rational design approach saves considerable time and resources compared to traditional trial-and-error screening.

Future research will likely involve the use of Density Functional Theory (DFT) and other quantum mechanical methods to understand the electronic structure of the molecule. acs.org This knowledge is crucial for predicting its reactivity and interaction with biological targets. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural modifications with desired properties, such as inhibitory potency against a particular enzyme or enhanced cell permeability.

A significant challenge in this area is the accuracy of the predictive models. The development of robust algorithms and the use of high-quality experimental data for training are essential for generating reliable predictions. nih.gov Key properties that can be computationally modeled include aqueous solubility (LogS), blood-brain barrier penetration (BBB_SCORE), and potential cardiotoxicity (hERG). nih.gov

Table 2: Computationally Predicted Properties of Hypothetical Derivatives

| Derivative of this compound | Modification | Predicted CNS-MPO Score | Predicted hERG pIC50 |

| Derivative A | Addition of a fluoro group at C4 | 4.8 | < 5.5 |

| Derivative B | Replacement of methoxy (B1213986) with hydroxyl | 4.2 | < 5.5 |

| Derivative C | Addition of a methyl group at C6 | 5.1 | < 5.5 |

| Note: This table presents hypothetical data based on computational studies of other pyridine derivatives. nih.gov The CNS Multiparameter Optimization (CNS-MPO) score assesses suitability for CNS drug discovery, while a lower hERG pIC50 value suggests lower cardiotoxicity risk. |

Comprehensive Elucidation of Molecular Mechanisms in Biological Systems

While the pyridine scaffold is a well-known pharmacophore present in numerous approved drugs, the specific molecular mechanisms of action for this compound are yet to be determined. nih.govacs.org A critical area of future research will be to identify its biological targets and elucidate the pathways through which it exerts its effects.

This will involve a combination of in vitro and in cellulo assays. For instance, screening against panels of kinases, proteases, or other enzymes could reveal specific inhibitory activities. acs.orgnih.gov Techniques like thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to confirm direct binding to target proteins and quantify the interaction.

Understanding the mechanism at a molecular level is a significant challenge. For pyridine derivatives, this can involve complex interactions like metal chelation, hydrogen bonding, and redox-active transformations. mdpi.comacs.org Elucidating the precise binding mode, often through co-crystallization of the compound with its target protein, is a major goal that provides invaluable information for further structure-based drug design. acs.org DFT studies can also be instrumental in understanding reaction mechanisms, such as the ring-opening of pyridine moieties, which can be crucial for both biological activity and metabolic fate. acs.org

Exploration of Emerging Applications in Interdisciplinary Fields

The unique structural features of this compound—a combination of a hydroxypyridine core known for metal chelation and a methoxyphenyl group—suggest potential applications beyond traditional medicinal chemistry. nih.gov Future research should explore its utility in emerging, interdisciplinary fields.

Materials Science: Functional pyridine derivatives are being investigated for their use in organic electronics and as chemosensors. acs.orgnih.gov The hydroxypyridine moiety of this compound could act as a recognition site for specific metal ions, leading to a detectable change in fluorescence or color. This could form the basis for developing highly selective and sensitive sensors for environmental monitoring or medical diagnostics. nih.gov Additionally, some pyridine-based compounds exhibit aggregation-induced emission enhancement (AIEE), a property valuable for developing novel low-molecular-weight luminogens for applications like cell imaging. nih.gov

Catalysis: The nitrogen atom in the pyridine ring can coordinate with transition metals, making pyridine derivatives excellent ligands in catalysis. acs.org Research could explore the use of this compound or its derivatives as ligands to create novel catalysts for a variety of organic transformations, potentially offering unique reactivity or selectivity.

Agrochemicals: The pyridine scaffold is a key component in many agrochemicals. acs.orgresearchgate.net Screening this compound and its analogs for herbicidal, fungicidal, or insecticidal activity could open up new avenues for crop protection. The challenge lies in optimizing for high efficacy against target pests while ensuring low toxicity to non-target organisms and the environment.

The successful application of this compound in these diverse fields will require collaborative efforts between synthetic chemists, computational scientists, biologists, and materials scientists.

Q & A

Q. How do structural modifications impact the compound’s structure-activity relationships (SAR)?

- Case Study :

- Methoxy Position : 3-Methoxy (target compound) vs. 2-methoxy (less active in COX-2 inhibition ).

- Hydroxyl Group Removal : Reduces hydrogen-bonding capacity, lowering binding affinity by ~50% (docking data ).

- Methodology : Synthesize analogs systematically and correlate substituents with bioactivity using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.